Regioisomeric Differentiation in JAK2 Inhibition
The target compound, 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile, is a distinct regioisomer from the 6-aminopyrazolyl-pyridine-3-carbonitrile series evaluated as JAK2 kinase inhibitors. While the 6-substituted isomers have demonstrated JAK2 inhibitory activity with IC50 values in the nanomolar range (e.g., compound 1d with IC50 = 10 nM for JAK1 and 28 nM for JAK2), the 2-substituted regioisomer (the target compound) presents a different spatial orientation of the aminopyrazole moiety relative to the pyridine-3-carbonitrile core, which is anticipated to result in a distinct kinase selectivity profile [1]. The quantitative activity data for the 6-substituted series serves as a class-level baseline, highlighting that regioisomerism is a critical determinant of biological activity, and the target compound cannot be assumed to possess the same inhibitory potency or selectivity.
| Evidence Dimension | Kinase Inhibition (JAK2) |
|---|---|
| Target Compound Data | Not directly reported in the referenced study |
| Comparator Or Baseline | 6-aminopyrazolyl-pyridine-3-carbonitrile derivative (compound 1d) with IC50 = 28 nM for JAK2 |
| Quantified Difference | Regioisomerism; activity not assumed to be equivalent |
| Conditions | Biochemical kinase inhibition assay |
Why This Matters
This evidence highlights that procurement of the specific 2-substituted regioisomer is essential for projects targeting unique kinase selectivity profiles or exploring structure-activity relationships (SAR) where regioisomeric effects are pivotal.
- [1] Wang, T., Ioannidis, S., Almeida, L., Block, M. H., Davies, A. M., Lamb, M. L., Scott, D. A., Su, M., Zhang, H.-J., Alimzhanov, M., Bebernitz, G., Bell, K., & Zinda, M. (2011). In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2958–2961. View Source
